N,N,N',N'-Tetraethyl-1-methyl-1-(phenylethynyl)silanediamine
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Overview
Description
N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylethynyl)silanediamine: is a chemical compound with the molecular formula C9H24N2Si . It is a silanediamine derivative characterized by the presence of ethyl groups, a methyl group, and a phenylethynyl group attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylethynyl)silanediamine typically involves the reaction of appropriate silane precursors with ethylamine and phenylacetylene under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial production also focuses on cost-effectiveness and environmental considerations to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylethynyl)silanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silane derivatives with different substituents.
Substitution: The ethyl and phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silane derivatives.
Substitution: Functionalized silanes with various substituents.
Scientific Research Applications
Chemistry: N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylethynyl)silanediamine is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength .
Biology and Medicine: In biological research, this compound is explored for its potential as a building block in drug design and development. Its ability to interact with biological molecules makes it a candidate for creating novel therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and coatings. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of adhesives, sealants, and surface treatments .
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylethynyl)silanediamine involves its interaction with molecular targets through its functional groups. The ethyl and phenylethynyl groups contribute to its reactivity, allowing it to form covalent bonds with other molecules. This interaction can lead to the modulation of biological pathways or the formation of new materials with desired properties .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-1-methyl-1-(phenylethynyl)silanediamine
- N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylpropynyl)silanediamine
- N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylbutynyl)silanediamine
Comparison: N,N,N’,N’-Tetraethyl-1-methyl-1-(phenylethynyl)silanediamine stands out due to its specific combination of ethyl and phenylethynyl groups, which impart unique reactivity and stability.
Properties
CAS No. |
62593-93-5 |
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Molecular Formula |
C17H28N2Si |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
N-[diethylamino-methyl-(2-phenylethynyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C17H28N2Si/c1-6-18(7-2)20(5,19(8-3)9-4)16-15-17-13-11-10-12-14-17/h10-14H,6-9H2,1-5H3 |
InChI Key |
SUMNGKSCZGIBTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C#CC1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
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